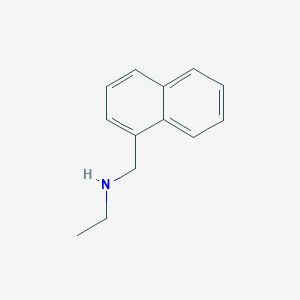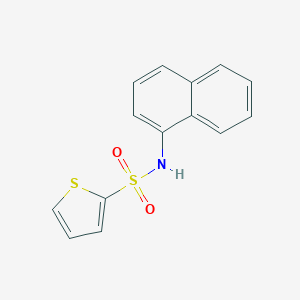
N-(1-naphthyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-naphthyl)-2-thiophenesulfonamide, also known as NSC-320846, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide is not fully understood. However, it has been proposed that N-(1-naphthyl)-2-thiophenesulfonamide may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that N-(1-naphthyl)-2-thiophenesulfonamide may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1-naphthyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinases. N-(1-naphthyl)-2-thiophenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-naphthyl)-2-thiophenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, N-(1-naphthyl)-2-thiophenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, N-(1-naphthyl)-2-thiophenesulfonamide has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-(1-naphthyl)-2-thiophenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(1-naphthyl)-2-thiophenesulfonamide. Another area of research is the investigation of the mechanism of action of N-(1-naphthyl)-2-thiophenesulfonamide. Further studies are needed to understand how N-(1-naphthyl)-2-thiophenesulfonamide interacts with cancer cells and other biological systems. In addition, future research could focus on the development of more effective drug delivery systems for N-(1-naphthyl)-2-thiophenesulfonamide, which could improve its bioavailability and effectiveness in vivo. Finally, more studies are needed to investigate the potential therapeutic applications of N-(1-naphthyl)-2-thiophenesulfonamide in different fields of science.
Méthodes De Synthèse
N-(1-naphthyl)-2-thiophenesulfonamide can be synthesized using a multi-step process starting from 1-naphthylamine and thiophene-2-sulfonamide. The first step involves the reaction of 1-naphthylamine with 1,3-dibromopropane to form 1-(1-naphthyl)propan-2-amine. This intermediate is then reacted with thiophene-2-sulfonamide in the presence of a base to form N-(1-naphthyl)-2-thiophenesulfonamide. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
N-(1-naphthyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-cancer properties and has been tested against different types of cancer cells, including breast cancer, prostate cancer, and lung cancer. N-(1-naphthyl)-2-thiophenesulfonamide has also been studied for its anti-inflammatory and anti-bacterial properties. It has been shown to inhibit the growth of some bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
53442-47-0 |
|---|---|
Nom du produit |
N-(1-naphthyl)-2-thiophenesulfonamide |
Formule moléculaire |
C14H11NO2S2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-naphthalen-1-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C14H11NO2S2/c16-19(17,14-9-4-10-18-14)15-13-8-3-6-11-5-1-2-7-12(11)13/h1-10,15H |
Clé InChI |
QWMMZMCPCHWSCU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CS3 |
Solubilité |
5.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



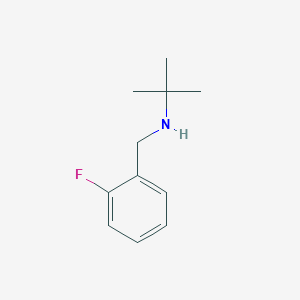

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
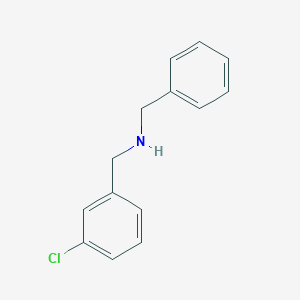
![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
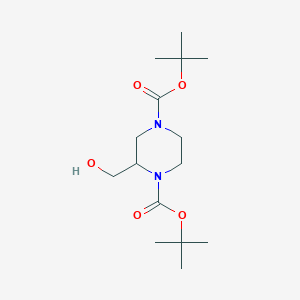
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)
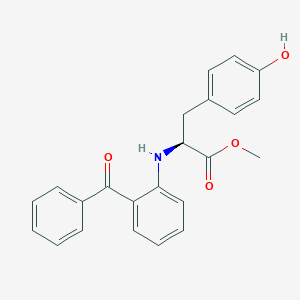
![N-[3-(allyloxy)benzyl]-N-methylamine](/img/structure/B183795.png)
